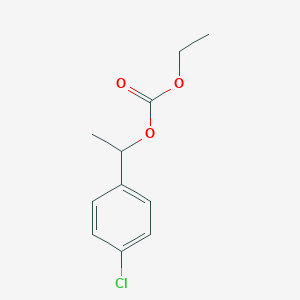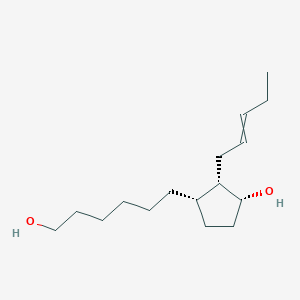
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is a peptide composed of five amino acids: L-threonine, L-isoleucine, L-serine, L-serine, and L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-isoleucine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-serine, L-serine, and L-proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-threonine and L-serine can be oxidized to form aldehydes or ketones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, such as in wound healing and tissue regeneration.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and modulate their activity, or it can interact with cell surface receptors to trigger signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Threonine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-
- L-Threonine, L-lysyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-histidyl-L-arginyl-
Uniqueness
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
866720-56-1 |
|---|---|
Molekularformel |
C21H37N5O9 |
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-4-10(2)15(22)19(32)23-12(8-27)17(30)24-13(9-28)20(33)26-7-5-6-14(26)18(31)25-16(11(3)29)21(34)35/h10-16,27-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,34,35)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
PETNSQBRDTUHFX-DWTGPMEZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


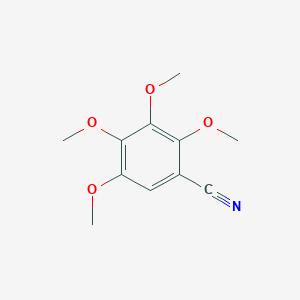
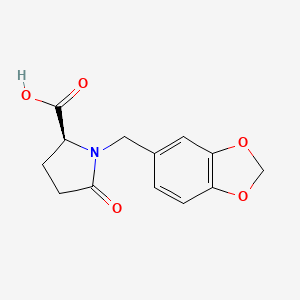
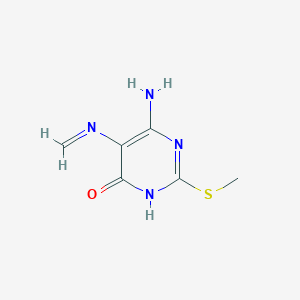
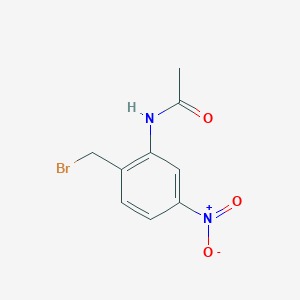
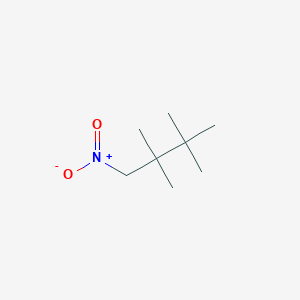
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

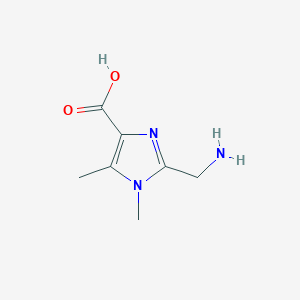
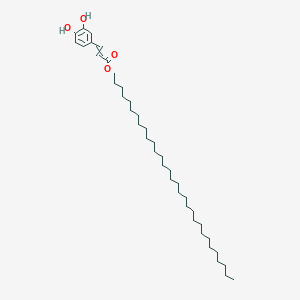
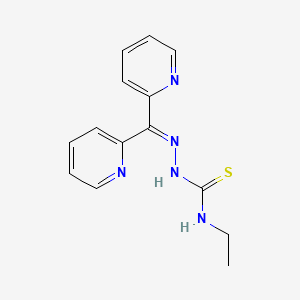
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
